molecular formula C10H8ClNO2 B1615880 N-(2-Chloro-1-benzofuran-3-yl)acetamide CAS No. 67382-11-0

N-(2-Chloro-1-benzofuran-3-yl)acetamide

Cat. No.: B1615880
CAS No.: 67382-11-0
M. Wt: 209.63 g/mol
InChI Key: QYOQFUJUEHRRNI-UHFFFAOYSA-N
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Description

N-(2-Chloro-1-benzofuran-3-yl)acetamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The presence of a chloro group and an acetamide moiety in its structure makes this compound a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-1-benzofuran-3-yl)acetamide typically involves the reaction of 2-chlorobenzofuran with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. The process can be summarized as follows:

    Starting Material: 2-chlorobenzofuran

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Reaction Conditions: Heating the mixture to around 100-150°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50-100°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvent (e.g., water, acetone), temperature (e.g., room temperature to 50°C)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., ether, ethanol), temperature (e.g., 0-25°C)

Major Products Formed

    Substitution: N-(2-Substituted-1-benzofuran-3-yl)acetamide derivatives

    Oxidation: Benzofuran-3,4-dione derivatives

    Reduction: N-(2-Chloro-1-benzofuran-3-yl)ethylamine derivatives

Scientific Research Applications

N-(2-Chloro-1-benzofuran-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the acetamide moiety play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-1-benzofuran-3-yl)acetamide
  • N-(2-Fluoro-1-benzofuran-3-yl)acetamide
  • N-(2-Methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(2-Chloro-1-benzofuran-3-yl)acetamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may contribute to its biological activity by interacting with specific molecular targets.

Properties

IUPAC Name

N-(2-chloro-1-benzofuran-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-9-7-4-2-3-5-8(7)14-10(9)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOQFUJUEHRRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337211
Record name N-(2-Chloro-1-benzofuran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67382-11-0
Record name N-(2-Chloro-1-benzofuran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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